Home > Products > Screening Compounds P100205 > (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate
(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate - 586962-44-9

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate

Catalog Number: EVT-6428605
CAS Number: 586962-44-9
Molecular Formula: C43H63F3N12O13
Molecular Weight: 1013.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Angiotensin-(1-7)

Compound Description: Angiotensin-(1-7) [Ang-(1-7)] is a heptapeptide hormone and a key component of the renin-angiotensin system (RAS) []. It is known to exert a wide range of cardiovascular effects, including vasodilation, anti-fibrotic effects, and anti-hypertensive effects [, , ]. These effects are generally mediated through the activation of the Mas receptor, a G protein-coupled receptor []. Ang-(1-7) often counteracts the actions of Angiotensin II, another key component of the RAS, promoting beneficial effects in various disease states [, ].

Relevance: Angiotensin-(1-7) is the parent peptide of (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate. The related compound, (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate, is a potent and selective antagonist of the Mas receptor, effectively blocking the actions of Angiotensin-(1-7) [, , , , ]. This suggests that the structural modification of incorporating a D-proline residue at position 7 is crucial for its antagonistic activity against the Mas receptor.

A779

Compound Description: A779, also known as [D-Ala7]-Ang-(1–7), is a synthetic peptide and a selective antagonist for the Mas receptor [, , , , , ]. It is often used in research to block the effects of Angiotensin-(1-7) and investigate the physiological and pathological roles of the Ang-(1-7)/Mas receptor axis [, , ].

Relevance: Similar to (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate, A779 functions as a Mas receptor antagonist, highlighting their shared pharmacological target within the renin-angiotensin system [, , ]. Both compounds act by blocking the binding and subsequent activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7) [, ]. This shared mechanism of action suggests that both A779 and (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate possess structural features that allow them to interact with the Mas receptor, although with different binding affinities and potentially different downstream effects.

AVE 0991

Compound Description: AVE 0991 is a nonpeptide, orally active agonist for the Mas receptor [, ]. It exhibits similar beneficial effects to Angiotensin-(1-7), including vasodilation and anti-inflammatory actions [].

Relevance: AVE 0991, as a Mas receptor agonist, directly contrasts with the action of (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate, a Mas receptor antagonist [, ]. Despite having distinct mechanisms of action at the Mas receptor, their shared target highlights the potential therapeutic importance of modulating the Ang-(1-7)/Mas receptor axis in cardiovascular disease.

Angiotensin II

Compound Description: Angiotensin II [Ang II] is an octapeptide hormone and a primary effector of the renin-angiotensin system (RAS) [, ]. It plays a crucial role in regulating blood pressure and fluid balance and is involved in various physiological processes, including vasoconstriction, aldosterone release, and cell growth [, , ]. Elevated levels of Ang II are associated with cardiovascular diseases such as hypertension [, ].

Relevance: While not directly acting on the same receptor as (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate, Angiotensin II is a key player in the same physiological system, the RAS, and its actions are often opposed by Angiotensin-(1-7) [, , ]. Angiotensin II primarily exerts its effects through the Angiotensin II type 1 receptor (AT1R), leading to vasoconstriction and other downstream effects [, ]. In contrast, Angiotensin-(1-7), which is antagonized by (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate, often counteracts these actions by promoting vasodilation and opposing the pro-inflammatory and pro-fibrotic effects of Angiotensin II [, , ]. Therefore, understanding the interplay between Angiotensin II and (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate within the context of the RAS is crucial for elucidating their roles in cardiovascular health and disease.

Alamandine

Compound Description: Alamandine is a recently discovered heptapeptide and a component of the renin-angiotensin system (RAS) []. It is formed from Angiotensin A through the catalytic action of angiotensin-converting enzyme 2 (ACE2) or directly from Angiotensin-(1-7) []. Alamandine exhibits physiological effects similar to Angiotensin-(1-7), such as vasodilation, anti-fibrotic effects, and antihypertensive effects []. It acts through the Mas-related G-protein-coupled receptor, member D (MrgD), a receptor distinct from the Mas receptor targeted by Angiotensin-(1-7) [].

Overview

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate is a synthetic analog of the naturally occurring angiotensin peptides, specifically derived from angiotensin I and angiotensin II. This compound is notable for its potential therapeutic applications in cardiovascular diseases and hypertension by modulating the renin-angiotensin system. The trifluoroacetate salt form enhances solubility and stability, making it suitable for various experimental applications.

Source

This compound is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the efficient assembly of peptide chains on a solid support. The synthesis typically involves the sequential addition of protected amino acids to form the desired peptide sequence, which in this case includes a specific substitution at the seventh position with D-Proline.

Classification

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate falls under the classification of angiotensin peptides, which are crucial components of the renin-angiotensin system. This system plays a significant role in regulating blood pressure and fluid balance. The compound can be categorized as a peptidomimetic, designed to mimic the biological activity of endogenous angiotensin peptides while potentially offering improved selectivity and efficacy.

Synthesis Analysis

Methods

The synthesis of (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate employs solid-phase peptide synthesis (SPPS). This method allows for:

  • Sequential Coupling: Amino acids are added one at a time to the growing peptide chain.
  • Protective Groups: Each amino acid is protected to prevent unwanted reactions during synthesis. Common protective groups include Fmoc (9-fluorenylmethoxycarbonyl) for the amine group.
  • Resins: The process typically utilizes Wang or Rink amide resins, which facilitate the attachment and subsequent cleavage of the synthesized peptide.

Technical details include using coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) along with bases like DIPEA (N,N-Diisopropylethylamine) to promote efficient coupling reactions. Monitoring of coupling efficiency can be achieved through ninhydrin tests to assess free amino groups during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate consists of a modified angiotensin II sequence with a D-Proline substitution at position 7. The general structure can be represented as:

Angiotensin II Asp Arg Val Tyr Ile His Pro Phe\text{Angiotensin II }\text{Asp Arg Val Tyr Ile His Pro Phe}

Upon modification, it becomes:

 D Pro7 Angiotensin I II 1 7 Asp Arg Val Tyr Ile His D Pro Phe\text{ D Pro7 Angiotensin I II 1 7 }\text{Asp Arg Val Tyr Ile His D Pro Phe}

Data

The molecular formula for this compound is C43H62F3N13O10C_{43}H_{62}F_3N_13O_10, with a molecular weight of approximately 1000 Da. The trifluoroacetate component contributes to its solubility in aqueous solutions.

Chemical Reactions Analysis

Reactions

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate undergoes various biochemical reactions, primarily involving binding interactions with receptors in the renin-angiotensin system. Key reactions include:

  • Binding to Angiotensin Receptors: This compound selectively binds to angiotensin type 2 receptors, influencing downstream signaling pathways.
  • Enzymatic Cleavage: It can be subjected to proteolytic cleavage by enzymes such as angiotensin-converting enzyme 2, leading to the formation of active metabolites.

Technical details regarding these interactions often involve assays measuring receptor affinity and activity modulation.

Mechanism of Action

Process

The mechanism of action for (D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate primarily revolves around its interaction with angiotensin receptors:

  1. Receptor Binding: The compound binds preferentially to angiotensin type 2 receptors, promoting vasodilation and counteracting vasoconstriction effects mediated by angiotensin type 1 receptors.
  2. Signal Transduction: Upon binding, it activates downstream signaling pathways that lead to protective cardiovascular effects, including reduced blood pressure and anti-inflammatory actions.

Data supporting these mechanisms often derive from pharmacological studies demonstrating changes in vascular tone and blood pressure regulation upon administration of this compound.

Physical and Chemical Properties Analysis

Physical Properties

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate is typically characterized by:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents due to the trifluoroacetate group.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar peptides.

Relevant analyses often involve high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

Scientific Uses

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate holds significant potential in various scientific applications:

  • Cardiovascular Research: Used in studies investigating the role of angiotensins in blood pressure regulation and heart failure.
  • Drug Development: Serves as a lead compound for developing new antihypertensive agents targeting specific angiotensin receptors.
  • Therapeutic Investigations: Explored in clinical trials aimed at treating conditions like diabetic foot ulcers and other ischemic disorders due to its regenerative properties.

Properties

CAS Number

586962-44-9

Product Name

(D-Pro7)-Angiotensin I/II (1-7) Trifluoroacetate

IUPAC Name

(2R)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C43H63F3N12O13

Molecular Weight

1013.0 g/mol

InChI

InChI=1S/C41H62N12O11.C2HF3O2/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56;3-2(4,5)1(6)7/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46);(H,6,7)/t22-,26-,27-,28-,29-,30+,32-,33-;/m0./s1

InChI Key

JBWUULTUTSLAPQ-LCTAUEHRSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.